Nifurtimox

Catalog No.
S548405
CAS No.
23256-30-6
M.F
C10H13N3O5S
M. Wt
287.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nifurtimox

CAS Number

23256-30-6

Product Name

Nifurtimox

IUPAC Name

(Z)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine

Molecular Formula

C10H13N3O5S

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-

InChI Key

ARFHIAQFJWUCFH-WDZFZDKYSA-N

SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

Bayer 2502, Lampit, Nifurtimox

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CC1CS(=O)(=O)CCN1/N=C\C2=CC=C(O2)[N+](=O)[O-]

Description

The exact mass of the compound Nifurtimox is 287.05759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Action against Trypanosoma cruzi

Research is ongoing to elucidate the exact mechanisms by which nifurtimox exerts its effects against Trypanosoma cruzi. Studies suggest it might disrupt the parasite's energy metabolism, DNA replication, and cellular redox homeostasis []. Additionally, nifurtimox might target specific enzymes or cellular processes vital for the parasite's survival []. Understanding these mechanisms can guide the development of new, more targeted therapies for Chagas disease.

Combination Therapies for Chagas Disease

Nifurtimox, while effective, has limitations like short treatment duration and side effects. Researchers are investigating the effectiveness of combining nifurtimox with other drugs to improve treatment outcomes. This includes exploring combinations with benznidazole (another Chagas treatment) or new drug candidates to potentially achieve faster parasite clearance, reduce side effects, and potentially target different parasite life stages.

Drug Development for Other Parasitic Diseases

Due to its antiparasitic properties, nifurtimox is being explored as a potential treatment for other parasitic diseases. Studies have investigated its efficacy against Leishmania parasites, which cause leishmaniasis, and Trypanosoma brucei, the causative agent of African sleeping sickness [, ]. While results are promising, further research is needed to determine optimal treatment regimens and nifurtimox's effectiveness against these different parasites.

Nifurtimox is a nitrofuran derivative primarily used as an antiparasitic agent for the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi. It was first introduced in 1965 and is included on the World Health Organization's List of Essential Medicines due to its critical role in treating this neglected tropical disease. The compound is characterized by its chemical formula C10H13N3O5SC_{10}H_{13}N_{3}O_{5}S and a molar mass of approximately 287.29 g/mol. Nifurtimox is marketed under the trade name Lampit and is administered orally .

The exact mechanism of nifurtimox's action against parasites is not fully understood, but it likely disrupts multiple cellular processes within the parasite []. Proposed mechanisms include:

  • Generation of reactive oxygen species (ROS): Nifurtimox may generate ROS within the parasite, leading to oxidative stress and cell death.
  • Disruption of energy metabolism: Nifurtimox might interfere with the parasite's ability to produce energy, hindering its survival.
  • DNA damage: Some studies suggest nifurtimox might cause DNA damage in the parasite.

Nifurtimox is known to cause side effects, including gastrointestinal upset, neurological symptoms like headache and dizziness, and allergic reactions []. Due to these side effects, treatment adherence can be challenging. Nifurtimox is generally well-tolerated in children compared to adults.

Data Availability

  • Safety data for nifurtimox, including clinical trial results, can be found in resources from the U.S. Food and Drug Administration (FDA).
Within biological systems. Its mechanism of action involves the reduction of its nitro group, leading to the formation of reactive oxygen species and nitro-anion radicals. These metabolites interact with nucleic acids, resulting in significant DNA damage to the Trypanosoma cruzi parasite. The reduction process is facilitated by nitroreductase enzymes, which are abundant in the parasite but limited in human cells, thus allowing selective toxicity .

The compound also reacts with sulfhydryl-containing biomolecules, such as glutathione, which can influence its pharmacological effects and toxicity .

The synthesis of nifurtimox involves several chemical steps that typically include the formation of a nitrofuran structure through the reaction of furan derivatives with nitro compounds. A notable method includes:

  • Formation of Nitro Compounds: Starting with furan derivatives, nitro groups are introduced via nitration reactions.
  • Condensation Reactions: The nitrofuran compound undergoes condensation with hydrazine derivatives to form the final product.
  • Purification: The synthesized compound is purified through recrystallization or chromatography techniques.

Research has also explored novel formulations that enhance nifurtimox's activity while reducing toxicity .

Nifurtimox is primarily utilized in the treatment of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease, particularly in children and young adults. The World Health Organization provides nifurtimox at no cost in endemic regions to improve access for affected populations .

Additionally, ongoing research investigates its potential use against other parasitic infections and its role in combination therapies to enhance efficacy and reduce resistance .

Nifurtimox interacts with several biological systems, which can influence its pharmacokinetics and therapeutic outcomes. Key interactions include:

  • Nitroreductase Enzymes: These enzymes activate nifurtimox into its active metabolites.
  • Sulfhydryl Compounds: Interactions with cellular thiols can modulate drug activity and toxicity.
  • Drug Interactions: Caution is advised when co-administering nifurtimox with other medications due to potential alterations in metabolism or increased toxicity.

Studies have highlighted that while nifurtimox is generally well-tolerated, it may lead to adverse effects when combined with other drugs affecting liver metabolism or renal function .

Several compounds share structural or functional similarities with nifurtimox. A comparison highlights their unique characteristics:

Compound NameChemical StructurePrimary UseMechanism of Action
BenznidazoleC12_{12}H10_{10}N4_{4}SChagas disease treatmentInhibits parasite energy metabolism
FexinidazoleC11_{11}H14_{14}N4_{4}OChagas disease treatmentSimilar mechanism involving nitroreductase
MetronidazoleC6_{6}H9_{9}N3_{3}O3_{3}SAnaerobic bacterial infectionsGenerates free radicals damaging DNA

Uniqueness of Nifurtimox

Nifurtimox's uniqueness lies in its specific activation by Trypanosoma cruzi-specific enzymes, allowing it to selectively target the parasite while sparing human cells from significant damage. This selectivity enhances its therapeutic index compared to other similar compounds that may not exhibit such targeted action .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Exact Mass

287.05759170 g/mol

Monoisotopic Mass

287.05759170 g/mol

Boiling Point

550.3±50.0

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

177-183

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M84I3K7C2O

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nifurtimox is indicated in pediatric patients under 18 weighing at least 2.5 kg. Continued approval of this drug for this indication is dependent upon confirmatory clinical trial results.
Treatment of Chagas disease

Livertox Summary

Nifurtimox is a nitrofuran antimicrobial agent used to treat Chagas disease (American trypanosomiasis), a chronic protozoal infection due to Trypanosoma cruzi that can lead to severe disability and death from gastrointestinal and cardiac disease. Nifurtimox is rarely associated with serum aminotransferase elevations during therapy and has not been linked to cases of clinically apparent liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Nifurtimox is a nitrofuran derivative with antiprotozoal and potential antineoplastic activities. Nifurtimox is reduced by cytosol enzymes or flavin-containing microsomal enzymes to a highly reactive nitro anion free radical; autooxidation of the nitro anion free radical generates cytotoxic superoxide anion (02-). In addition, nifurtimox-derived nitro anion free radicals may alkylate macromolecules such as nucleic acids and proteins, resulting in the disruption of their structure and function.

MeSH Pharmacological Classification

Trypanocidal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CC - Nitrofuran derivatives
P01CC01 - Nifurtimox

Mechanism of Action

The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research.

Pictograms

Health Hazard

Health Hazard

Other CAS

23256-30-6

Absorption Distribution and Excretion

The average AUC of nifurtimox is estimated between 1676-2670 μg∙h/L. One pharmacokinetic study of healthy volunteers revealed an AUC of 5430 ng∙ml-1∙h. Cmax ranges between 425-568 μg/L (26–50%) after a single dose of 20 mg with food in adults. Tmax is 4 hours, ranging from 2 to 8 hours post-dose in the fed state. In a pharmacokinetic study of healthy volunteers, serum concentration was low, likely due to the first-pass effect.
In the fed state, 44% of the dose was mainly recovered in the urine as metabolites. Fecal and biliary excretion of nifurtimox have not been studied.
Nifurtimox crosses the blood-brain barrier and the placenta.
One pharmacokinetic study of nifurtimox revealed a clearance of 193.4 l∙h-1. In patients without renal failure; clearance was 99.7 l∙h-1.

Metabolism Metabolites

Nifurtimox is largely metabolized via nitroreductase enzymes. Two major inactive metabolites have been identified: M-4 and M-6. The M-4 metabolite is a cysteine conjugate of nifurtimox, while M-6 is likely formed by hydrolytic cleavage of the hydrazone moiety of nifurtimox. Other minor metabolites have also been identified in human plasma.

Wikipedia

Nifurtimox
Hexamidine

Biological Half Life

The elimination half-life of nifurtimox ranges from 2.4–3.6 hours. A pharmacokinetic study of healthy volunteers and patients with renal failure revealed respective mean half-lives of 2.95 h and 3.95 h.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Singh RK, Dorf L, DeMartino A, Illenye S, Koto K, Currier EA, Ashikaga T, Kim KK, Brard L, Sholler GL. Oral RKS262 reduces tumor burden in a neuroblastoma xenograft animal model and mediates cytotoxicity through SAPK/JNK and ROS activation in vitro. Cancer Biol Ther. 2011 Jun 15;11(12):1036-45. Epub 2011 Jun 15. PubMed PMID: 21532338.
2: Koto KS, Lescault P, Brard L, Kim K, Singh RK, Bond J, Illenye S, Slavik MA, Ashikaga T, Saulnier Sholler GL. Antitumor activity of nifurtimox is enhanced with tetrathiomolybdate in medulloblastoma. Int J Oncol. 2011 May;38(5):1329-41. doi: 10.3892/ijo.2011.971. Epub 2011 Mar 10. PubMed PMID: 21399873.
3: Saulnier Sholler GL, Bergendahl GM, Brard L, Singh AP, Heath BW, Bingham PM, Ashikaga T, Kamen BA, Homans AC, Slavik MA, Lenox SR, Higgins TJ, Ferguson WS. A phase 1 study of nifurtimox in patients with relapsed/refractory neuroblastoma. J Pediatr Hematol Oncol. 2011 Jan;33(1):25-30. doi: 10.1097/MPH.0b013e3181f47061. PubMed PMID: 21063221.
4: Singh RK, Lange TS, Kim KK, Brard L. A coumarin derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells. Invest New Drugs. 2011 Feb;29(1):63-72. doi: 10.1007/s10637-009-9335-4. Epub 2009 Oct 29. PubMed PMID: 19865799.
5: Saulnier Sholler GL, Brard L, Straub JA, Dorf L, Illeyne S, Koto K, Kalkunte S, Bosenberg M, Ashikaga T, Nishi R. Nifurtimox induces apoptosis of neuroblastoma cells in vitro and in vivo. J Pediatr Hematol Oncol. 2009 Mar;31(3):187-93. doi: 10.1097/MPH.0b013e3181984d91. PubMed PMID: 19262245.
6: Saulnier Sholler GL, Kalkunte S, Greenlaw C, McCarten K, Forman E. Antitumor activity of nifurtimox observed in a patient with neuroblastoma. J Pediatr Hematol Oncol. 2006 Oct;28(10):693-5. PubMed PMID: 17023833.

Explore Compound Types